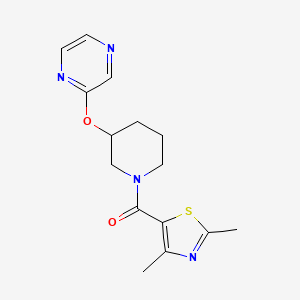

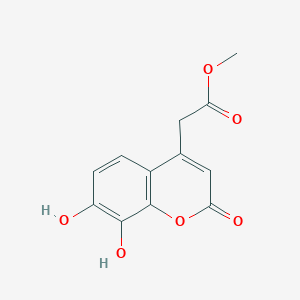

![molecular formula C25H19ClN4 B2583423 N-(2-氯苄基)-5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 477226-13-4](/img/structure/B2583423.png)

N-(2-氯苄基)-5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process is critical for developing new anti-TB compounds using cost-effective processes .科学研究应用

吡咯并嘧啶的催化合成

研究表明,N-(2-氯苄基)-5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-胺在新型三环吡咯并嘧啶的催化合成中具有实用性。该过程包括 2-氨基-1-甲基-4,5-二苯基-1H-吡咯-3-腈与原代正交酸酯的反应,得到亚胺酸酯,然后将其转化为 4-亚氨基-3H-吡咯并[2,3-d]嘧啶-3-胺。这些中间体在 4-(N,N-二甲氨基)吡啶 (DMAP) 催化下在无溶剂条件下发生环化反应,得到目标化合物,展示了制备具有潜在生物和药理应用的复杂吡咯并嘧啶衍生物的新型合成途径 (Khashi, Davoodnia, & Prasada Rao Lingam, 2015)。

对接研究和合成方法

另一项研究开发了一种合成 N-(3-(4-氯苯氧基)苄基)-2-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺的简单方法,强调了该化合物在科学研究中的相关性。合成的产物经过对接研究,表明它们具有与生物靶标相互作用的潜力,并暗示它们在药物发现和开发过程中的实用性。这项研究突出了该化合物在生成结构多样的分子方面的多功能性 (Bommeraa, Merugu, & Eppakayala, 2019)。

抗高血压活性

进一步说明该化合物的重要性,一系列衍生物在研究中表现出抗高血压活性。值得注意的是,6-芳基吡啶并[2,3-d]嘧啶-7-胺衍生物在降低高血压大鼠模型的血压方面显示出有希望的结果。这表明 N-(2-氯苄基)-5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-胺支架的修饰可以产生新的高血压管理治疗剂 (Bennett, Blankley, Fleming, Smith, & Tessman, 1981)。

抗菌和抗真菌活性

此外,N-(2-氯苄基)-5,7-二苯基-7H-吡咯并[2,3-d]嘧啶-4-胺的修饰已被探索用于抗菌和抗真菌作用。各种衍生物的合成已显示出对一系列细菌和真菌菌株的有效活性,表明该化合物作为先导结构开发新的抗菌剂的潜力。这些研究强调了该化合物在药物化学和药物开发工作中的广泛适用性 (Mohamed, El-Domany, & Abd El-hameed, 2009)。

作用机制

Target of Action

Compounds in the 7H-pyrrolo[2,3-d]pyrimidine class have been studied for their activity against various targets. For instance, some derivatives have been found to inhibit Protein Kinase B (Akt), a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of Akt can affect several downstream pathways, including those involving GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance .

Result of Action

The inhibition of Akt by these compounds can lead to decreased cell proliferation and increased apoptosis, making them potential antitumor agents .

生化分析

Biochemical Properties

N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This interaction plays a significant role in intracellular signaling pathways regulating growth and survival .

Cellular Effects

The compound exerts various effects on cellular processes. It influences cell function by modulating biomarkers of signaling through PKB . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, affecting the activity of PKB . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4/c26-22-14-8-7-11-19(22)15-27-24-23-21(18-9-3-1-4-10-18)16-30(25(23)29-17-28-24)20-12-5-2-6-13-20/h1-14,16-17H,15H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBBUTDEUYAJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

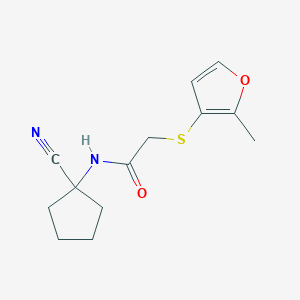

![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)

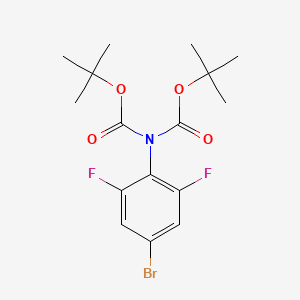

![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)

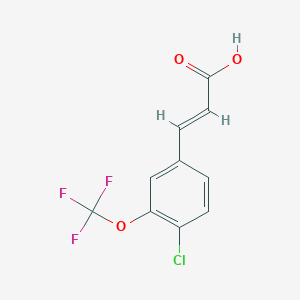

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)